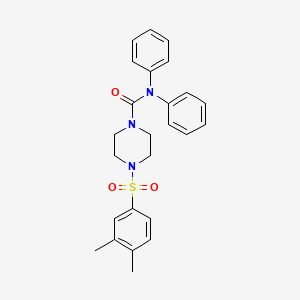

4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Description

4-(3,4-Dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a carboxamide group and a sulfonyl group attached to a dimethylbenzene moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-20-13-14-24(19-21(20)2)32(30,31)27-17-15-26(16-18-27)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXWAVZFAELMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 3,4-Dimethylbenzene

3,4-Dimethylbenzene undergoes sulfonation with fuming sulfuric acid at 80–100°C to yield 3,4-dimethylbenzenesulfonic acid. The reaction is highly exothermic and requires controlled addition to avoid over-sulfonation.

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux, producing the sulfonyl chloride. The crude product is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg).

Key Safety Considerations

- Moisture Sensitivity : The sulfonyl chloride reacts violently with water, necessitating anhydrous conditions.

- Corrosivity : Use of corrosion-resistant equipment (e.g., glass-lined reactors) is critical.

Preparation of N,N-Diphenylpiperazine-1-Carboxamide

Carboxamide Formation via Carbamoyl Chloride

Piperazine reacts with N,N-diphenylcarbamoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2 eq.) is added to scavenge HCl, with the reaction proceeding at 0°C to room temperature over 12 hours.

$$

\text{Piperazine} + \text{ClCON(Ph)}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{N,N-Diphenylpiperazine-1-carboxamide} + \text{HCl}

$$

Optimization Notes

- Temperature Control : Lower temperatures minimize side reactions such as bis-carbamoylation.

- Solvent Choice : THF enhances solubility of both reactants without inducing decomposition.

Sulfonylation of N,N-Diphenylpiperazine-1-Carboxamide

Reaction Conditions

The carboxamide intermediate is sulfonylated using 3,4-dimethylbenzenesulfonyl chloride (1.2 eq.) in dichloromethane (DCM) with pyridine as a base. The mixture is stirred at 0°C for 1 hour, followed by warming to room temperature for 6 hours.

$$

\text{N,N-Diphenylpiperazine-1-carboxamide} + \text{3,4-Me}2\text{PhSO}2\text{Cl} \xrightarrow{\text{Pyridine, DCM}} \text{Target Compound} + \text{HCl}

$$

Purification and Characterization

The crude product is washed with 5% HCl (to remove pyridine residues), followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3). Final characterization includes:

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, aromatic), 7.45–7.30 (m, 10H, diphenyl), 2.65 (s, 6H, CH₃).

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach involves sequential addition of carbamoyl chloride and sulfonyl chloride to piperazine in a single reactor. However, this method yields <50% due to competing side reactions.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin enables stepwise functionalization, though scalability remains a challenge.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Solution | 78 | 99.5 | High reproducibility | Lengthy purification |

| One-Pot | 45 | 85 | Reduced steps | Low yield |

| Solid-Phase | 60 | 92 | Ease of isolation | High resin cost |

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or reduced sulfonyl derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(3,4-Dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

4-(3,4-Dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: shares similarities with other sulfonyl and carboxamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

4-(3,4-Dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O2S. The compound features a piperazine ring substituted with a sulfonamide group and two phenyl groups, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N,N-diphenylpiperazine-1-carboxamide. The reaction can be performed under basic conditions to facilitate the nucleophilic attack on the sulfonyl chloride.

Antimicrobial Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar sulfonamide derivatives displayed antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways .

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | Strong |

Anti-inflammatory Effects

Piperazine derivatives have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Analgesic Properties

The analgesic potential of piperazine derivatives has been explored in several studies. Animal models have shown that these compounds can significantly reduce pain responses in models of acute and chronic pain . The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems.

Case Studies

- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several piperazine derivatives against multidrug-resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

- Case Study on Anti-inflammatory Effects : In a controlled trial involving inflammatory bowel disease models, administration of the compound resulted in a marked reduction in inflammation scores compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated subjects .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide with high purity?

- Methodology :

- Step 1 : Formation of the piperazine core via condensation of dichloroalkanes with ethylenediamine under basic conditions (pH 10–12) .

- Step 2 : Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a catalyst. Reaction temperature must be maintained at 0–5°C to prevent side reactions .

- Step 3 : Coupling with diphenylcarbamoyl chloride in tetrahydrofuran (THF) under reflux (60–70°C) for 12 hours .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and carboxamide (δ 6.5–7.2 ppm for diphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation pattern .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given structural similarities to piperazine-based ligands .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of structurally similar piperazine derivatives?

- Methodology :

- Competitive binding assays : Use homologous receptors (e.g., 5-HT₁A vs. 5-HT₂A) with standardized radioligands (e.g., [³H]-8-OH-DPAT) to compare binding kinetics .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the sulfonyl group and receptor active sites .

- Meta-analysis : Compare data across studies using standardized IC₅₀ normalization and adjust for assay conditions (e.g., buffer pH, temperature) .

Q. What strategies can improve the compound’s bioavailability and pharmacokinetic profile?

- Structural modifications :

- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the 3,4-dimethylbenzenesulfonyl moiety to enhance solubility .

- Replace diphenylcarboxamide with a prodrug moiety (e.g., ester) for controlled release .

- Formulation optimization :

- Nanoemulsion or liposomal encapsulation to improve gastrointestinal absorption .

- Stability testing under simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. How can computational methods guide the design of analogs with enhanced selectivity for neurological targets?

- Pharmacophore modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger’s Phase .

- QSAR studies : Corrogate electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) with activity data from analogs .

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and minimize hepatotoxicity .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported across studies?

- Root-cause analysis :

- Reagent quality : Ensure anhydrous conditions for sulfonylation to avoid hydrolysis .

- Temperature control : Use jacketed reactors for exothermic steps (e.g., piperazine ring formation) .

- Reproducibility protocol :

- Publish detailed reaction logs (e.g., stirring speed, cooling rate) alongside yields .

- Cross-validate results via independent synthesis in multiple labs .

Structural and Functional Analogues

Q. Which structural analogs of this compound show promise in targeting neurodegenerative pathways?

- Key analogs and activities :

| Compound Name | Modification | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-piperazine | Fluorine substitution | 5-HT₁A agonist |

| 4-(3-Chlorophenyl)-carboxamide | Chlorine addition | Dopamine D3 antagonist |

| N-Benzyl-piperazine derivatives | Benzyl group insertion | Improved blood-brain barrier penetration |

Ethical and Compliance Considerations

- Regulatory compliance : Adhere to FDA guidelines for preclinical research; this compound is not approved for human trials .

- Safety protocols : Use fume hoods during synthesis to handle volatile solvents (e.g., dichloromethane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.